molecular formula C8H6BrClN2S B13036139 6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine

6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine

Cat. No.: B13036139
M. Wt: 277.57 g/mol
InChI Key: HXPCUJNFVVJYTF-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine is a heterocyclic compound with the molecular formula C8H5BrClNS. It is part of the thiazole family, which is known for its diverse biological activities . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a benzo[d]thiazole ring, making it a unique and valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine typically involves the reaction of 4-chloro-2-methylbenzo[d]thiazole with bromine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine include:

Uniqueness

What sets this compound apart is its unique combination of bromine, chlorine, and a methyl group on the benzo[d]thiazole ring. This specific arrangement of atoms imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6BrClN2S

Molecular Weight

277.57 g/mol

IUPAC Name

6-bromo-4-chloro-2-methyl-1,3-benzothiazol-5-amine

InChI

InChI=1S/C8H6BrClN2S/c1-3-12-8-5(13-3)2-4(9)7(11)6(8)10/h2H,11H2,1H3

InChI Key

HXPCUJNFVVJYTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2S1)Br)N)Cl

Origin of Product

United States

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